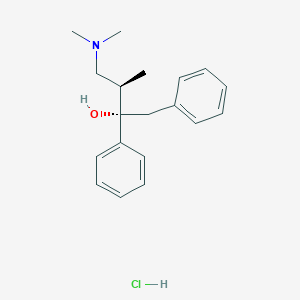![molecular formula C27H30N2O B148866 1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine CAS No. 129238-77-3](/img/structure/B148866.png)
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the reaction of diphenyloxyethanol with piperazine under controlled conditions. The process begins with the preparation of diphenyloxyethanol, which is then reacted with piperazine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process is also scaled up, often involving automated chromatography systems to handle larger volumes of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: The compound can be reduced under specific conditions to yield reduced forms that may be useful in different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Wissenschaftliche Forschungsanwendungen
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and the development of new synthetic methodologies.
Biology: this compound is studied for its effects on cellular processes, particularly those involving dopamine uptake.
Medicine: The compound’s role as a dopamine uptake inhibitor makes it a candidate for the development of new treatments for neurological disorders such as Parkinson’s disease and depression.
Industry: This compound and its derivatives are used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics .
Wirkmechanismus
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine exerts its effects primarily by inhibiting the uptake of dopamine, a neurotransmitter involved in various physiological processes. The compound binds to dopamine transporters, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. The molecular targets of this compound include dopamine transporters and other proteins involved in dopamine metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cocaine: Like 1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine, cocaine is a dopamine uptake inhibitor but has a different chemical structure and a broader range of effects.
Methylphenidate: Another dopamine uptake inhibitor, methylphenidate is used in the treatment of attention deficit hyperactivity disorder (ADHD).
Bupropion: This compound also inhibits dopamine uptake and is used as an antidepressant and smoking cessation aid .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for dopamine transporters, which makes it a valuable tool in neuropharmacological research. Its chemical structure also allows for various modifications, enabling the development of new derivatives with potentially enhanced or novel properties .
Eigenschaften
CAS-Nummer |
129238-77-3 |
|---|---|
Molekularformel |
C27H30N2O |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C27H30N2O/c1-3-10-24(11-4-1)12-9-17-28-18-20-29(21-19-28)22-23-30-27-16-8-7-15-26(27)25-13-5-2-6-14-25/h1-16H,17-23H2/b12-9+ |
InChI-Schlüssel |
YMEVKFMWHGZYLO-FMIVXFBMSA-N |
SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC=CC4=CC=CC=C4 |
Isomerische SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)C/C=C/C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC=CC4=CC=CC=C4 |
Synonyme |
1-(2-(diphenyloxy)ethyl)-4-(3-phenylallyl)piperazine DPOEPAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)






![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)






